Barium niobium oxide (BaNb2O6)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium niobium oxide (BaNb2O6) is a compound with the molecular weight of 419.14 . It is also known as barium niobate . This compound is used as an intermediate for pharmaceuticals .

Synthesis Analysis

The synthesis of niobium oxide nanoparticles, which could be related to the synthesis of Barium niobium oxide, has been carried out through the co-precipitation technique . The process involves the dissolution of niobium chloride in benzyl alcohol, leading to the formation of octahedral [NbCl6−xO] complexes through the exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xO] octahedra assemble .Molecular Structure Analysis

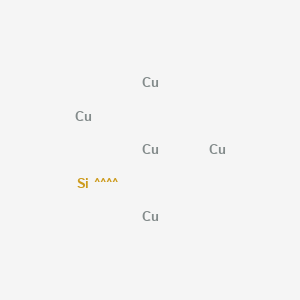

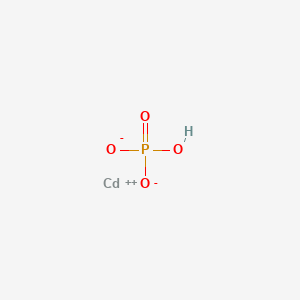

The molecular structure of Barium niobium oxide is BaNb2O6 . The building block of niobium pentoxide Nb2O5 is the [NbO6] octahedra which occur in the oxide structures as corner-sharing or edge-sharing, i.e., sharing one or two oxygen atoms, respectively .Applications De Recherche Scientifique

Nanoparticle Formation and Growth

Niobium oxide nanoparticles have been studied for their formation and growth mechanisms . Understanding these mechanisms is crucial for the development of tailor-made nanomaterials . The solvothermal synthesis from niobium chloride in benzyl alcohol has been studied, and a formation pathway has been suggested .

Electrochemical Properties

Niobium oxides, including Barium niobium oxide, have received significant interest due to their versatile electrochemical properties . For example, niobium and niobium-based oxide materials have been shown to be outstanding cathode materials for high-power batteries due to high Li-diffusion rates through their crystal structures .

Catalyst Materials

Studies have shown that niobium oxides show excellent potential as catalyst materials for the production of fuels and chemicals from biomass sources .

Electrochromic Properties

Niobium oxides have been extensively studied for their electrochromic properties . For instance, the potential of amorphous and nanostructured Nb2O5 for electrochromic windows has been investigated .

Thermoelectric Properties

The thermoelectric properties of Nb-based metal oxides XNb2O6 (X = Mg, Ca, and Ba) have been investigated for energy harvesting applications . The productive values of the figure of merit suggest that the studied materials are suitable for thermoelectric applications .

Energy Conversion Technologies

Thermoelectric modules, which are one of the energy conversion technologies, have gained significant attention as a promising technology for clean energy generation . These solid-state devices can convert waste heat, emitted from various sources including power generation in factories, automobiles, and computers, into electricity by employing the Seebeck effect .

Mécanisme D'action

Target of Action

Barium niobium oxide (BaNb2O6) is a compound that primarily targets the crystalline structure of materials in which it is incorporated . It is often used in the production of ceramics and other materials due to its unique properties .

Mode of Action

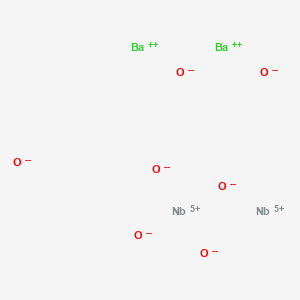

BaNb2O6 interacts with its targets by altering their crystalline structure . It crystallizes in either the orthorhombic C222_1 space group or the monoclinic P2_1/c space group . In these structures, Ba2+ is bonded in a geometry to multiple O2- atoms, with a spread of Ba–O bond distances . Nb5+ is bonded to six O2- atoms to form a mixture of distorted corner and edge-sharing NbO6 octahedra .

Biochemical Pathways

It can influence the properties of materials in which it is incorporated, potentially affecting their interactions with biological systems .

Pharmacokinetics

Its adme properties would likely depend on the form in which it is administered (eg, as a solid, in a solution, etc) .

Result of Action

The primary result of BaNb2O6’s action is the alteration of the crystalline structure of the materials in which it is incorporated. This can lead to changes in the materials’ properties, such as their density, grain size, and dielectric properties .

Propriétés

IUPAC Name |

barium(2+);niobium(5+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ba.2Nb.7O/q2*+2;2*+5;7*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAHJNFQTFUOMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba2Nb2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923216 |

Source

|

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium diniobate | |

CAS RN |

12009-14-2 |

Source

|

| Record name | Barium niobium oxide (BaNb2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)